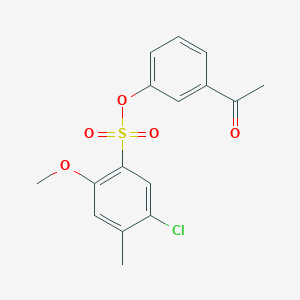
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that Sigma-Aldrich provides a similar product, “1-(3-ACETYLPHENYL)-3-(5-CHLORO-2-METHOXYPHENYL)UREA”, to early discovery researchers as part of a collection of rare and unique chemicals3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate”. However, there are related compounds such as “5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives” that have been synthesized and studied45.Molecular Structure Analysis
The molecular structure of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” is not readily available. However, a similar compound, “5-Chloro-2-methoxyaniline”, has a molecular formula of C7H8ClNO6.Chemical Reactions Analysis
Specific chemical reactions involving “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not readily available. However, a similar compound, “5-Chloro-2-methoxyaniline”, has a molecular weight of 157.60 g/mol6.Safety And Hazards
The safety and hazards associated with “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not known.
Future Directions
Given the limited information available on “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate”, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its potential biological activities and pharmacological properties.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-10-7-15(21-3)16(9-14(10)17)23(19,20)22-13-6-4-5-12(8-13)11(2)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHHASGGXRYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


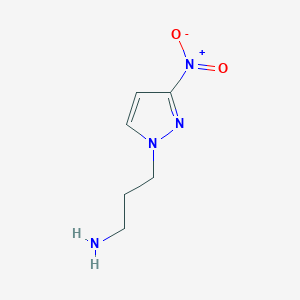
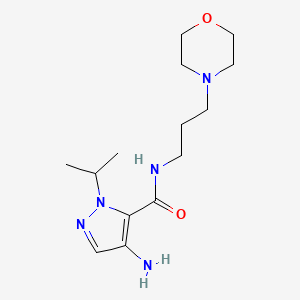
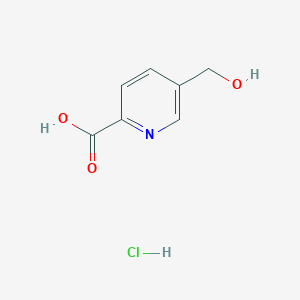
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
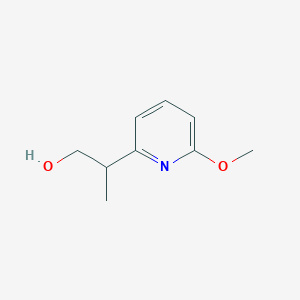
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
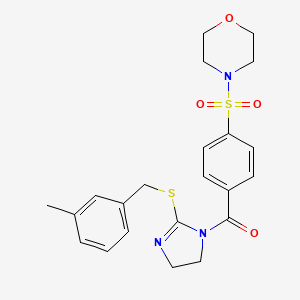

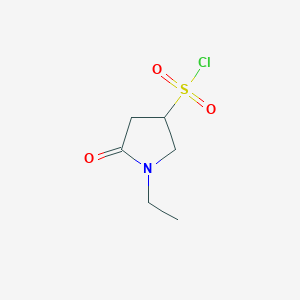
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)